[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride

Medicinal Chemistry ADME Optimization Solubility

Researchers often face reproducibility failures when substituting the freebase liquid form (LogP ~2.24) of this pyrazole building block. This hydrochloride salt provides a solid-state alternative with a LogP of 0.48, mitigating non-specific binding and improving aqueous solubility for accurate biological assays. - Physical Form: Stable solid, eliminating liquid handling variability for precise compound management. - Diversification Handle: Primary amine ready for immediate amide coupling, reductive amination, or urea formation. - Scaffold Relevance: Direct precursor for exploring C-4 SAR in cannabinoid CB2 receptor agonist programs.

Molecular Formula C9H18ClN3
Molecular Weight 203.71 g/mol
CAS No. 1559063-98-7
Cat. No. B1378043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride
CAS1559063-98-7
Molecular FormulaC9H18ClN3
Molecular Weight203.71 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C(C)C)C)CN.Cl
InChIInChI=1S/C9H17N3.ClH/c1-6(2)12-8(4)9(5-10)7(3)11-12;/h6H,5,10H2,1-4H3;1H
InChIKeyNTGFYPPMXIGGHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: [(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride


[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride is a heterocyclic primary amine building block featuring a 1-isopropyl-3,5-dimethyl-1H-pyrazole core . It is predominantly supplied as a hydrochloride salt for solid-state stability and ease of handling in medicinal chemistry and agrochemical research . The compound is cataloged by major screening compound providers, including ChemBridge Corp. and Hit2Lead, and is recognized as an achiral, solid intermediate for amide coupling, reductive amination, and urea formation [1].

1
Solid hydrochloride salt Enables accurate weighing and stable long-term storage for compound management libraries.
2
Primary amine handle Supports amide coupling, reductive amination, and urea formation for library synthesis.
3
Reduced-logP scaffold Reported LogP 0.48 may support fragment-based screening and lower non-specific binding in cellular assays.

Why Generic Analogs Cannot Replace This Building Block


Selecting its closest analogs, such as the freebase form (CAS 1007540-98-8) or N-methyl derivative (CAS 1007520-12-8), introduces measurable risks in experimental reproducibility. The freebase is a liquid with LogP ~2.24, whereas the target hydrochloride salt is a solid with a LogP 0.48 . This -1.76 log unit lipophilicity shift directly alters aqueous solubility and partitioning behavior, critical in biological assays. Similarly, analogs lacking the isopropyl or 3,5-dimethyl substitution (CAS 936940-09-9 or CAS 518064-16-9) present divergent steric profiles, compromising structure-activity relationship (SAR) continuity . The precise substitution pattern on this scaffold is crucial for target engagement in cannabinoid CB2 receptor agonist programs [1].

Form Freebase analog is a liquid with higher LogP (~2.24); physicochemical profile may not transfer directly to biological assays.
Reactivity N-methyl capped analog lacks the primary amine synthetic handle, limiting diversification routes in library synthesis.
SAR Less-substituted pyrazole analogs present divergent steric profiles; reported CB2 agonist SAR may not be preserved.

Quantitative Differentiation Evidence


Reduced Lipophilicity via Hydrochloride Salt

The hydrochloride salt form (CAS 1559063-98-7) exhibits a LogP of 0.48, which is 1.76 log units lower than its corresponding freebase (CAS 1007540-98-8, LogP 2.24) . The N-methyl derivative (CAS 1007520-12-8) retains a high LogP of 2.19, offering no improvement in hydrophilicity . This significant reduction reflects enhanced aqueous solubility and a shift in permeability profile.

Lipophilicity shift
Head-to-head
Target LogP 0.48 vs. freebase 2.24 (Δ -1.76) and N-methyl analog 2.19 (Δ -1.71)
Supports reduced membrane binding in cellular assays
Supplier data; fragment-screening context
Medicinal Chemistry ADME Optimization Solubility

Solid-State Form for Accurate Weighing

The target compound is a solid at room temperature, a consequence of its protonation and stable salt lattice . The direct freebase analog (CAS 1007540-98-8) is a liquid, a physical state known to complicate precise weighing, automated micro-dispensing, and long-term storage due to potential evaporation or creeping .

Physical form
Head-to-head
Target: solid salt. Freebase: liquid at ambient temperature
Solid form enables reproducible stock solution preparation
Supplier specification; HTS compound management context
Compound Management High-Throughput Screening Automated Dispensing

Cost Advantage and Primary Amine Reactivity

The target primary amine (CAS 1559063-98-7) is priced at $48 per 250 mg, which is half the cost of the N-methyl secondary amine analog (CAS 1007520-12-8) at $92 per 200 µmol . The primary amine offers a distinct synthetic handle for amide bond formation, sulfonamide synthesis, or reductive alkylation, providing access to a chemical space that is inaccessible with the N-methyl capped variant.

Cost and reactivity
Head-to-head
$48/250 mg (primary amine) vs. $69/200 µmol (N-methyl secondary amine) with orthogonal reactivity
Primary amine supports broader diversification chemistry
Catalog pricing; library-synthesis budget context
Medicinal Chemistry Library Synthesis Amide Coupling

Isopropyl Substituent Confers Distinct Steric Bulk

The 1-isopropyl-3,5-dimethyl substitution pattern on the pyrazole core is a privileged scaffold observed in potent, selective CB2 cannabinoid receptor agonists [1]. Replacement with a simpler 1-isopropyl-1H-pyrazole (CAS 936940-09-9, LogP 1.62) or the 3,5-dimethyl-1H-pyrazole (CAS 518064-16-9, LogP 2.79) results in divergent LogP values and substantially altered steric profiles, which would be expected to compromise receptor binding affinity and selectivity observed in the parent scaffold class .

Scaffold privilege
Class-level
1-isopropyl-3,5-dimethyl motif reported in selective CB2 agonist scaffolds; less-substituted analogs show divergent LogP and steric profiles
SAR continuity requires exact substitution pattern review
Patent-derived SAR; class-level inference
Kinase Inhibitors GPCR Agonists Structure-Activity Relationship

Optimal Research Applications


Cannabinoid CB2 Receptor Agonist Programs

The 1-isopropyl-3,5-dimethyl-1H-pyrazole scaffold is a recognized core for potent and selective CB2 agonists, as exemplified in patent literature [1]. This compound serves as a direct synthetic precursor for elaborating the C-4 position of the pyrazole with various amide or amine linkages, enabling SAR exploration of this therapeutically relevant target class.

High-Throughput and Fragment-Based Screening Libraries

With its solid physical form essential for accurate compound management and a LogP of 0.48, which is optimal for minimizing non-specific binding, this building block is ideally suited for incorporation into lead-like and fragment screening libraries .

Kinase-Focused Compound Library Synthesis

The primary amine handle permits rapid diversification via amide coupling or reductive amination with diverse carboxylic acids or aldehydes, making it a strategic diversification point for generating arrays of pyrazole-containing analogs targeting the ATP-binding site of kinases, a class known to be modulated by this scaffold [2].

Application
Selection Property
Validation Focus
CB2 receptor agonist research
1-isopropyl-3,5-dimethyl pharmacophore integrity
Receptor binding and selectivity endpoint review
Fragment-based screening libraries
Solid form and reported low LogP
Non-specific binding and solubility assay context
Kinase-focused library synthesis
Primary amine diversification handle
ATP-binding site SAR exploration context
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